molecular formula C11H14ClN B1592316 3-(4-Chlorophenyl)piperidine CAS No. 55989-13-4

3-(4-Chlorophenyl)piperidine

Cat. No.: B1592316
CAS No.: 55989-13-4
M. Wt: 195.69 g/mol
InChI Key: GLXKIKPTKUQMAP-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)piperidine is an organic compound with the molecular formula C11H14ClN. It is a derivative of piperidine, where a chlorophenyl group is attached to the third carbon of the piperidine ring.

Scientific Research Applications

3-(4-Chlorophenyl)piperidine has several applications in scientific research:

Safety and Hazards

Safety information for “3-(4-Chlorophenyl)piperidine” indicates that it is classified under GHS07, with a signal word of "Warning" . The hazard statements include H319, and the precautionary statements include P305 + P351 + P338 . It is advised to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye .

Future Directions

Piperidine derivatives, including “3-(4-Chlorophenyl)piperidine”, have been proposed to treat cognitive disorders . They have been found to improve consolidation processes in the fear condition task . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Mechanism of Action

Target of Action

The primary target of 3-(4-Chlorophenyl)piperidine is the histamine H3 receptor . This receptor plays a crucial role in the regulation of histamine synthesis and release in the brain .

Mode of Action

This compound acts as an antagonist/inverse agonist at the histamine H3 receptor . It binds to the antagonist binding site of the H3 receptor, which is located within the transmembrane core just below the extracellular loops . This interaction with the H3 receptor increases the synthesis and release of histamine .

Biochemical Pathways

The interaction of this compound with the H3 receptor affects the histaminergic pathway. Normally, when synaptic histamine levels are high, histamine binds to H3 autoreceptors to inhibit further synthesis and release of histamine in the brain . By blocking these autoreceptors, this compound enhances the activity of histaminergic neurons, thereby increasing the signaling of histamine and other neurotransmitters in the brain .

Pharmacokinetics

It’s important to note that the risk of qt prolongation may be greater in patients with hepatic or renal impairment due to higher concentrations of similar compounds .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its impact on histamine signaling. By enhancing histaminergic neuron activity, it increases communication to neurons in brain regions important for sleep and wakefulness .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of other drugs known to prolong the QT interval can increase the risk of QT prolongation . Additionally, the compound’s action may be influenced by the patient’s hepatic or renal function, as these can affect the compound’s concentration in the body .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Chlorophenyl)piperidine typically involves the reaction of 4-chlorobenzyl chloride with piperidine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction can be represented as follows:

4-Chlorobenzyl chloride+PiperidineThis compound+HCl\text{4-Chlorobenzyl chloride} + \text{Piperidine} \rightarrow \text{this compound} + \text{HCl} 4-Chlorobenzyl chloride+Piperidine→this compound+HCl

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 3-(4-Chlorophenyl)piperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to form amines or alcohols.

    Substitution: The chlorophenyl group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products:

Comparison with Similar Compounds

  • 4-(4-Chlorophenyl)piperidine hydrochloride
  • 4-(4-Chlorobenzoyl)piperidine
  • 1-(3,5-Dichlorophenyl)piperazine

Comparison: 3-(4-Chlorophenyl)piperidine is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. Compared to other similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic profiles, making it suitable for specific therapeutic applications .

Properties

IUPAC Name

3-(4-chlorophenyl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClN/c12-11-5-3-9(4-6-11)10-2-1-7-13-8-10/h3-6,10,13H,1-2,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLXKIKPTKUQMAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40606126
Record name 3-(4-Chlorophenyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40606126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55989-13-4
Record name 3-(4-Chlorophenyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40606126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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